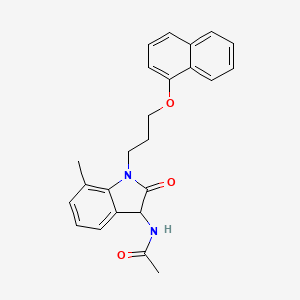

![molecular formula C19H20N2O3S2 B2656111 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea CAS No. 2097903-13-2](/img/structure/B2656111.png)

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

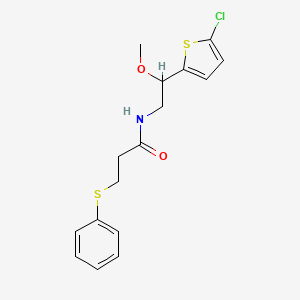

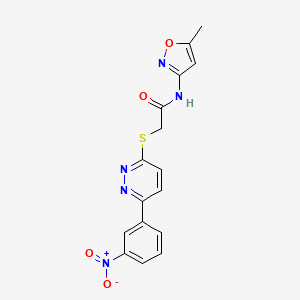

The compound is a complex organic molecule that contains a 2,2’-bithiophene unit, which is a type of conjugated polymer. These types of polymers are known for their photovoltaic properties . The compound also contains a urea group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions. For example, Kumada and Sonogashira coupling reactions have been used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of similar compounds often involves a π-conjugated backbone, which is known to enhance the photovoltaic performance of polymer solar cells .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the extension of the π-conjugation length of the polymeric backbone . The reaction between phenol and ethylene carbonate has been used to synthesize related compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on the structure of the polymer backbone. For example, a more planar backbone structure with a deeper highest occupied molecular orbital (HOMO) level can lead to better photovoltaic performance .科学的研究の応用

Synthesis and Structural Analysis

Cocondensation of Urea with Methylolphenols

Tomita and Hse (1992) studied the reactions of urea with methylolphenols under acidic conditions, leading to the formation of several urea derivatives. This research could inform on methods for synthesizing complex urea-based compounds, potentially including the compound of interest (Tomita & Hse, 1992).

Polyhydroxyoligothiophenes

Barbarella et al. (1996) reported on hydrogen-bonding-oriented solid-state conformation of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene and its derivatives, providing insights into the structural and electronic properties of bithiophene-based compounds (Barbarella et al., 1996).

Potential Applications

Dye-Sensitized Solar Cells

Wu et al. (2013) synthesized cyclic thiourea/urea functionalized triphenylamine-based dyes, including bithiophene linkers, which exhibited high photovoltaic performance. This suggests potential applications of similar compounds in renewable energy technologies (Wu et al., 2013).

Electro-Fenton Degradation

Sirés et al. (2007) explored the electro-Fenton degradation of antimicrobials, showing the potential of urea derivatives in environmental remediation and pollutant degradation processes (Sirés et al., 2007).

作用機序

将来の方向性

特性

IUPAC Name |

1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c22-15(16-8-9-18(26-16)17-7-4-12-25-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12,15,22H,10-11,13H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJCTLDEGUJONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylhexanamide](/img/structure/B2656034.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2656051.png)